Aldox-D6

LC-MS/MS quantification Isotope dilution mass spectrometry Surfactant analysis

Aldox-D6 (CAS 2469039-16-3) is the hexa-deuterated form of Myristamidopropyl dimethylamine (MAPD, unlabeled CAS 45267-19-4), an amidoamine cationic surfactant with established antimicrobial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga. The compound contains six deuterium atoms replacing hydrogen on the dimethylamine moiety (molecular formula C19H34D6N2O; MW 318.57) and serves as a stable isotope-labeled internal standard for LC-MS/MS quantification of MAPD in complex biological and environmental matrices.

Molecular Formula C19H40N2O
Molecular Weight 318.6 g/mol
Cat. No. B15551679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldox-D6
Molecular FormulaC19H40N2O
Molecular Weight318.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22)/i2D3,3D3
InChIKeyIFYDWYVPVAMGRO-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aldox-D6 Technical Overview: Deuterium-Labeled Myristamidopropyl Dimethylamine for Analytical Quantification


Aldox-D6 (CAS 2469039-16-3) is the hexa-deuterated form of Myristamidopropyl dimethylamine (MAPD, unlabeled CAS 45267-19-4), an amidoamine cationic surfactant with established antimicrobial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga [1]. The compound contains six deuterium atoms replacing hydrogen on the dimethylamine moiety (molecular formula C19H34D6N2O; MW 318.57) and serves as a stable isotope-labeled internal standard for LC-MS/MS quantification of MAPD in complex biological and environmental matrices .

Aldox-D6 Analytical Selectivity: Why Unlabeled MAPD or Alternative Deuterated Analogs Cannot Substitute for Quantification


In quantitative LC-MS/MS workflows, unlabeled MAPD cannot serve as an internal standard for MAPD analysis due to co-elution and identical MS/MS fragmentation patterns, which preclude chromatographic resolution and independent ion monitoring . Alternative alkyl chain-length amidoamine surfactants (e.g., lauramidopropyl dimethylamine or stearamidopropyl dimethylamine) exhibit different chromatographic retention behavior and ionization efficiencies, introducing systematic quantification bias in complex matrices such as contact lens extracts, cosmetic formulations, and environmental samples . Aldox-D6 provides the structurally identical isotopologue required for matrix-matched calibration and ion suppression correction.

Aldox-D6 Quantitative Evidence Guide: Comparator-Based Performance Data for Procurement Decision-Making


Aldox-D6 vs. Unlabeled MAPD: Isotopic Mass Shift Enables Independent MS Quantification

Aldox-D6 incorporates six deuterium atoms at the dimethylamino moiety, producing a +6 Da mass shift relative to unlabeled MAPD (MW 318.57 vs. 312.53) . This mass differential permits baseline-resolved selected reaction monitoring (SRM) without spectral overlap, whereas unlabeled MAPD internal standard addition would merge with endogenous analyte signal, eliminating quantitative accuracy .

LC-MS/MS quantification Isotope dilution mass spectrometry Surfactant analysis

Aldox-D6 vs. Unlabeled MAPD: Physicochemical Property Equivalence for Accurate Matrix-Matched Recovery Correction

Deuterium substitution at the dimethylamino terminus of Aldox-D6 preserves the identical alkyl chain length (C14 myristoyl) and amide bond geometry as unlabeled MAPD, maintaining equivalent lipophilicity, extraction behavior, and ionization efficiency [1]. Alternative deuterated amidoamines with differing chain lengths (e.g., lauramidopropyl-d6 with C12 chain) exhibit divergent partition coefficients and recovery profiles during SPE or LLE sample preparation [2].

Sample preparation recovery Ion suppression correction Method validation

Aldox-D6 vs. Aldosterone-D6: Functional Class Divergence Prevents Cross-Application Substitution

Despite the lexical similarity of 'Aldox-D6' to 'Aldosterone-D6,' the compounds belong to entirely distinct chemical classes. Aldox-D6 is a deuterated amidoamine surfactant (C19H34D6N2O) for MAPD quantification , whereas Aldosterone-D6 (and related deuterated aldosterone analogs such as Aldosterone-d7 or Aldosterone-d8) is a steroid hormone derivative (approximately C21H22D6O5) for mineralocorticoid pathway analysis . Substitution of one for the other in analytical workflows results in complete assay failure due to divergent retention times, fragmentation spectra, and target analyte identity.

Nomenclature clarification Procurement specification Target analyte differentiation

Aldox-D6 Isotopic Enrichment and Chemical Purity Specifications Enable Traceable Quantification

Aldox-D6 is supplied with dual purity specifications that directly support method validation requirements: 98% atom D isotopic enrichment ensures minimal unlabeled MAPD contamination that would otherwise contribute to systematic overestimation bias ; 96% chemical purity (by CP) establishes a defined baseline for accurate standard preparation and calibration curve construction .

Isotopic purity Chemical purity Analytical method validation

Aldox-D6 Application Scenarios: Evidence-Based Use Cases for Procurement Justification


LC-MS/MS Quantification of MAPD in Contact Lens Disinfectant Release Studies

Aldox-D6 serves as the internal standard for quantifying MAPD uptake and release kinetics from soft contact lens materials, addressing the need for accurate measurement of antimicrobial surfactant concentrations in ocular biocompatibility and disinfection efficacy studies [1]. The +6 Da mass shift enables reliable isotope dilution MS quantification in complex tear film simulant matrices .

Quantitative Analysis of MAPD in Cosmetic and Personal Care Formulations

Aldox-D6 enables precise quantification of MAPD surfactant content in shampoos, conditioners, and emulsified cosmetic products where matrix effects from oils, polymers, and preservatives compromise external calibration accuracy. The structural identity between Aldox-D6 and MAPD ensures equivalent extraction recovery and ionization efficiency for accurate potency determination [1].

Environmental Fate and Biodegradation Studies of Cationic Surfactants

Aldox-D6 supports environmental monitoring programs tracking MAPD and related amidoamine surfactants in wastewater effluent, surface water, and sediment samples. The isotopically labeled standard corrects for matrix suppression effects inherent in environmental LC-MS/MS analyses, enabling detection limits suitable for regulatory compliance assessment [1].

Analytical Method Development and Validation for MAPD as an Impurity or Degradant

Aldox-D6 functions as a stable isotope-labeled internal standard in validated HPLC-MS/MS methods for quantifying MAPD as a potential process impurity or degradation product in pharmaceutical formulations containing amidoamine surfactants. The documented isotopic enrichment (98% atom D) and chemical purity (96%) parameters support method validation per ICH Q2(R1) guidelines [1].

Technical Documentation Hub

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